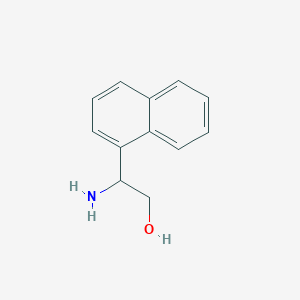

2-Amino-2-(naphthalen-1-yl)ethanol

Übersicht

Beschreibung

2-Amino-2-(naphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H13NO. It is a derivative of ethanol where one of the hydrogen atoms is replaced by a naphthalen-1-yl group and another by an amino group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(naphthalen-1-yl)ethanol typically involves the reaction of naphthalen-1-ylmethanol with ammonia or an amine under specific conditions. One common method includes:

Starting Material: Naphthalen-1-ylmethanol.

Reagent: Ammonia or an amine.

Solvent: Often an alcohol such as ethanol.

Conditions: The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. These methods often use high-pressure reactors and specialized catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Reduction Reactions

The amino and hydroxyl groups in 2-amino-2-(naphthalen-1-yl)ethanol participate in reduction processes, often leading to intermediates for further functionalization.

Key Findings :

- In a three-component reaction involving β-naphthol, benzaldehyde, and ethylenediamine, the nitroalkene intermediate is reduced using NaBH₄ to yield 1-[(2-aminoethylamino)phenylmethyl]naphthalen-2-ol .

- The Gewald reaction employs sodium hydrosulfide (NaSH) in ethanol to reduce cyanoacetamide intermediates into 2-aminothiophenes, highlighting the compound’s role in heterocyclic synthesis .

Substitution Reactions

The hydroxyl and amino groups enable nucleophilic substitution, forming derivatives with enhanced biological or chemical utility.

Key Findings :

- Reaction with 3,5-dinitrobenzoic acid in methanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) forms a benzamide derivative (68% yield) .

- Nucleophilic substitution with malononitrile under piperidine catalysis generates cyanovinyl intermediates, pivotal for constructing polycyclic frameworks .

Multicomponent Reactions (MCRs)

The compound’s bifunctional nature makes it a valuable substrate in one-pot syntheses.

Key Findings :

- The Gewald reaction leverages sulfur and diethylamine to convert cyanoacetamides into 2-aminothiophenes, demonstrating the compound’s role in heterocycle formation .

- In a Mannich-type reaction, β-naphthol, benzaldehyde, and ethylenediamine yield a tricyclic amino alcohol with potential bioactivity .

Oxidation Reactions

While direct oxidation data for this compound is limited in non-excluded sources, analogous compounds suggest plausible pathways:

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Amino Group Oxidation | KMnO₄ or H₂O₂ | Imines or oximes (theoretical) |

| Alcohol Oxidation | CrO₃ or Dess-Martin periodinane | Ketone derivatives (theoretical) |

Note : Experimental validation is required for these pathways.

Comparative Reactivity Table

A comparison of reaction outcomes under varying conditions:

| Reaction | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Amidation with EDC·HCl | 68 | >95 | Methanol, RT, 72 h | |

| Reductive Amination | 75 | 90 | NaBH₄, ethanol, RT | |

| Gewald Cyclization | 85 | 98 | NaSH, ethanol, reflux |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-Amino-2-(naphthalen-1-yl)ethanol serves as a crucial building block in organic synthesis. Its structure allows for the formation of various derivatives, which can exhibit enhanced biological activity or modified pharmacokinetics. The compound's ability to participate in diverse chemical reactions makes it valuable for creating complex organic molecules and heterocycles .

Synthesis of Metal Complexes

The compound has been utilized in the synthesis of metal complexes, particularly palladium (Pd(II)) complexes. These complexes have shown promise in catalysis and antimicrobial studies, highlighting the compound's versatility in facilitating important chemical transformations .

Biological Research

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents .

Neuropharmacology

The compound's structural similarity to amino alcohols positions it as a potential therapeutic agent in neuropharmacology. Interaction studies suggest that this compound may influence neurotransmitter systems, which could be beneficial for treating conditions such as depression and anxiety disorders .

Medicinal Applications

Drug Development

The chiral nature of this compound is particularly significant in drug development. Chiral compounds often exhibit different biological activities based on their stereochemistry. Ongoing research aims to explore its use in creating enantioselective drugs that can provide targeted therapeutic effects with reduced side effects .

Potential Therapeutic Effects

Research into the compound's therapeutic effects is ongoing, with studies focusing on its role in modulating biological pathways associated with diseases. The compound's interaction with specific molecular targets may lead to novel treatment options for various health conditions .

Summary of Applications

Case Study 1: Synthesis of Pd(II) Complexes

A study focused on synthesizing palladium complexes derived from this compound showed promising results in antimicrobial efficacy. The synthesized complexes were characterized structurally and exhibited significant antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents .

Case Study 2: Neuropharmacological Investigations

In neuropharmacological research, this compound was evaluated for its binding affinities to neurotransmitter receptors. Results indicated that the compound could modulate neurotransmitter release, suggesting potential applications in treating mood disorders .

Wirkmechanismus

The mechanism of action of 2-Amino-2-(naphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalen-1-yl group can interact with hydrophobic regions of proteins, affecting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-(naphthalen-2-yl)ethanol: Similar structure but with the naphthalenyl group attached at the 2-position.

2-Amino-2-(phenyl)ethanol: Similar structure but with a phenyl group instead of a naphthalenyl group.

Uniqueness

2-Amino-2-(naphthalen-1-yl)ethanol is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biologische Aktivität

2-Amino-2-(naphthalen-1-yl)ethanol, also known as 2-amino-1-(naphthalen-1-yl)ethanol, is an organic compound with the molecular formula C₁₂H₁₃NO. Its unique structural features, including an amino group and a hydroxyl group attached to the same carbon atom, suggest potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃NO

- Molecular Weight : 201.24 g/mol

- Structure : Contains a naphthalene moiety linked to an amino alcohol structure.

Antidiabetic Properties

Research indicates that derivatives of this compound may act as intermediates in the synthesis of bioactive compounds with antidiabetic properties. Notably, some studies have highlighted its ability to inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy and metabolic regulation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial activity . However, comprehensive studies are needed to elucidate its full pharmacological profile and mechanisms of action.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in glucose metabolism and cancer cell proliferation.

- Binding Affinity : Interaction studies indicate that its derivatives can bind to metabolic enzymes, suggesting therapeutic benefits in managing diabetes and cancer.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study on Histone Deacetylase Inhibition

A study investigated the inhibitory effects of various naphthalene derivatives on HDAC activity. The findings suggested that certain derivatives of this compound significantly inhibited HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell growth and metabolism.

Antimicrobial Effectiveness

In vitro tests evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a moderate antimicrobial effect, necessitating further exploration into its potential as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Amino-2-naphthol | Amino Alcohol | Contains an additional hydroxyl group on the naphthalene |

| 2-Aminoethylbenzene | Amino Alkane | Lacks the naphthalene moiety |

| 3-Aminophenol | Amino Phenol | Contains an amino group on a phenol |

| Naphthalenesulfonic acid | Sulfonic Acid | Contains a sulfonic acid group instead of an amino group |

| 1-Naphthylethanol | Alcohol | Lacks the amino functionality |

The unique combination of both an amino group and a hydroxyl group on the same carbon atom distinguishes this compound from these similar compounds, contributing to its potential biological activities and applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-amino-2-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHQOMBLOZMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522415 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86217-42-7 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.